molecular formula C6H6N2O B1334328 2-(Formylamino)pyridine CAS No. 34813-97-3

2-(Formylamino)pyridine

Cat. No. B1334328
Key on ui cas rn: 34813-97-3
M. Wt: 122.12 g/mol
InChI Key: NOCSAAHHSOQRCI-UHFFFAOYSA-N
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Patent
US08586203B2

Procedure details

To a solution of sodium methoxide (176 mL, 25 wt %, 0.81 mol) in 500 mL of methanol was added 2-aminopyridine (30.0 g, 0.32 mol) and the resulting solution was stirred at 40° C. for 30 minutes. Ethyl formate (220 mL, 2.76 mol) was then added dropwise and the reaction mixture was stirred overnight at 40° C. After cooling to room temperature, 250 mL of H2O and 250 mL of CH2Cl2 were added and conc. HCl (˜40 mL) was added dropwise until pH ˜5. Most of the methanol was evaporated and the resulting mixture was extracted with 3×150 mL of CH2Cl2. The combined organic portions were washed with 250 mL of H2O and 150 mL of brine and dried over Na2SO4. After evaporation of the solvent, 20.2 g of crude solid was obtained and distilled on a Kugelrohr at an oven temperature of 140° C. to yield 18.98 g of a white solid as the product.
Name
sodium methoxide
Quantity
176 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
220 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[NH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][N:6]=1.[CH:11](OCC)=[O:12].Cl>CO.C(Cl)Cl.O>[N:6]1[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=1[NH:4][CH:11]=[O:12] |f:0.1|

Inputs

Step One
Name
sodium methoxide
Quantity
176 mL
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
30 g
Type
reactant
Smiles
NC1=NC=CC=C1
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
220 mL
Type
reactant
Smiles
C(=O)OCC
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the resulting solution was stirred at 40° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred overnight at 40° C
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
Most of the methanol was evaporated
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with 3×150 mL of CH2Cl2
WASH
Type
WASH
Details
The combined organic portions were washed with 250 mL of H2O and 150 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
20.2 g of crude solid was obtained
DISTILLATION
Type
DISTILLATION
Details
distilled on a Kugelrohr at an oven temperature of 140° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1=C(C=CC=C1)NC=O
Measurements
Type Value Analysis
AMOUNT: MASS 18.98 g
YIELD: CALCULATEDPERCENTYIELD 48.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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